H-Asp(Amc)-OH

Catalog No.
S1767828
CAS No.
133628-73-6
M.F
C14H14N2O5
M. Wt
290.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asp(Amc)-OH

CAS Number

133628-73-6

Product Name

H-Asp(Amc)-OH

IUPAC Name

(2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1

InChI Key

ARZPQBJTLVVDNP-JTQLQIEISA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N

Synonyms

(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate;133628-73-6;L-Asparticacid|A-(7-amido-4-methylcoumarin);AC1OCJXJ;CTK0I3327;AM014890;HE058614;RT-013510;FT-0627711;3B1-001025;(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoate;(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;(2S)-2-AMMONIO-3-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]PROPANOATE

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)[O-])[NH3+]

Enzyme Substrate

The molecule's structure resembles the natural amino acid L-asparagine, with a modified side chain. This similarity allows it to act as a substrate for certain enzymes that typically interact with L-asparagine. By studying the interaction of these enzymes with (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can gain insights into the enzyme's function and potential mechanisms for developing enzyme inhibitors for therapeutic purposes.

Protein-Protein Interaction Studies

The molecule can also be utilized in studies investigating protein-protein interactions. By attaching a fluorescent tag or other detectable moiety to (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can monitor its binding to specific proteins. This information can be valuable in understanding protein function and identifying potential drug targets in various diseases.

Molecular Structure Analysis

The compound's structure features several key functional groups:

  • Chromone ring: This heterocyclic ring structure (containing oxygen) may contribute to biological activity.
  • Carbamoyl group (C(=O)-NH2): This amide bond can participate in hydrogen bonding and interact with other molecules.
  • Propanoate group (CH3CH2COO-): This carboxylic acid derivative may influence solubility and interactions with other molecules.
  • Azaniumyl group (N+): The presence of a positively charged nitrogen atom suggests potential water solubility and interaction with biological systems.

The stereochemistry of the molecule is denoted by "(2S)", indicating a specific spatial arrangement around the second carbon atom. This chirality could be important for biological activity.


Chemical Reactions Analysis

  • Hydrolysis: The amide bond could be broken down by water, releasing the corresponding amine and carboxylic acid.
  • Decarboxylation: The propanoate group could lose carbon dioxide (CO2), forming a secondary amine.

XLogP3

-1.7

Dates

Modify: 2023-08-15

Explore Compound Types